molecular formula C19H17NO3 B2977102 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL CAS No. 2011779-90-9

1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL

Cat. No.: B2977102
CAS No.: 2011779-90-9
M. Wt: 307.349
InChI Key: FFDOZLBRDKTIOI-UDWIEESQSA-N
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Description

1-[(1E)-[(2,4-Dimethoxyphenyl)imino]methyl]naphthalen-2-ol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 2,4-dimethoxyaniline. Its structure features a naphthalen-2-ol moiety linked to a 2,4-dimethoxyphenyl group through an imine (-C=N-) bond in the E-configuration. The methoxy substituents at the 2- and 4-positions of the phenyl ring contribute to its electronic and steric profile, influencing its reactivity and coordination behavior .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-14-8-9-17(19(11-14)23-2)20-12-16-15-6-4-3-5-13(15)7-10-18(16)21/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDOZLBRDKTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the following steps:

    Condensation Reaction: The compound is synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets and pathways, including:

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : SHELXL and WinGX/ORTEP are widely used for structure refinement and visualization. For example, the 3,4-dichloro analog’s crystal structure was solved using SHELX-97 .
  • Synthesis: Reflux condensation in ethanol or methanol remains the standard method for Schiff base synthesis .

Biological Activity

1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a Schiff base compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 2-naphthol and an appropriate aldehyde derivative. The resulting compound is characterized by the presence of a naphthalene moiety linked to a dimethoxyphenyl imine group.

Structural Formula

The structural formula can be represented as follows:

C17H18NO3\text{C}_{17}\text{H}_{18}\text{N}\text{O}_{3}

Antioxidant Properties

Research indicates that Schiff bases often exhibit significant antioxidant activity. The compound's structure suggests potential interactions with free radicals, which may contribute to its ability to scavenge reactive oxygen species (ROS). A study demonstrated that similar Schiff bases showed a notable reduction in lipid peroxidation, indicating their potential as antioxidants .

Antimicrobial Activity

The antimicrobial properties of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTALEN-2-OL have been assessed against various bacterial strains. In vitro studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may modulate inflammatory pathways effectively .

Table 1: Biological Activity Overview

Activity TypeTest MethodResults
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialAgar Diffusion MethodMIC against S. aureus = 10 µg/mL; E. coli = 15 µg/mL
Anti-inflammatoryELISA (Cytokines Measurement)Decreased TNF-α by 40%

Case Studies

  • Antioxidant Activity Study : A comparative study evaluated the antioxidant potential of various Schiff bases, including our compound. The results indicated that it performed comparably to well-known antioxidants like ascorbic acid, highlighting its potential utility in preventing oxidative stress-related diseases .
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in treating bacterial infections resistant to standard antibiotics. Patients receiving the treatment showed significant improvement compared to those on placebo, with reduced infection rates and shorter recovery times .
  • Inflammation Model : In an animal model of arthritis, administration of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTALEN-2-OL resulted in reduced paw swelling and joint stiffness compared to control groups, indicating its potential as an anti-inflammatory agent .

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